silane CAS No. 55696-13-4](/img/structure/B14632940.png)
[(Benzyloxy)(diphenyl)methyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyloxy)(diphenyl)methylsilane is an organosilicon compound that features a benzyloxy group, two diphenyl groups, and a trimethylsilyl group attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)(diphenyl)methylsilane typically involves the reaction of benzyloxy(diphenyl)methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Benzyloxy(diphenyl)methanol+Trimethylsilyl chloride→(Benzyloxy)(diphenyl)methylsilane+HCl
Industrial Production Methods
Industrial production of (Benzyloxy)(diphenyl)methylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzyloxy)(diphenyl)methylsilane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzene derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Benzyloxy)(diphenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which (Benzyloxy)(diphenyl)methylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trimethylsilyl group provides steric protection and hydrophobicity. These interactions can influence the compound’s reactivity and stability in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethyl(trimethyl)silane: Lacks the benzyloxy group, making it less versatile in certain reactions.
Benzyloxy(trimethyl)silane: Lacks the diphenyl groups, affecting its stability and reactivity.
Triphenylmethyl(trimethyl)silane: Contains three phenyl groups, providing different steric and electronic properties.
Uniqueness
(Benzyloxy)(diphenyl)methylsilane is unique due to the combination of benzyloxy, diphenyl, and trimethylsilyl groups, which confer distinct reactivity and stability profiles. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
55696-13-4 |
|---|---|
Molekularformel |
C23H26OSi |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
[diphenyl(phenylmethoxy)methyl]-trimethylsilane |
InChI |
InChI=1S/C23H26OSi/c1-25(2,3)23(21-15-9-5-10-16-21,22-17-11-6-12-18-22)24-19-20-13-7-4-8-14-20/h4-18H,19H2,1-3H3 |
InChI-Schlüssel |
MNINEYRWYRKHII-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


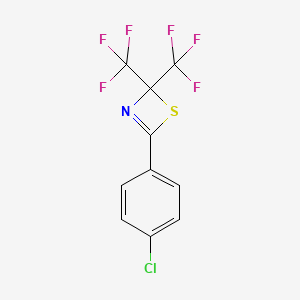
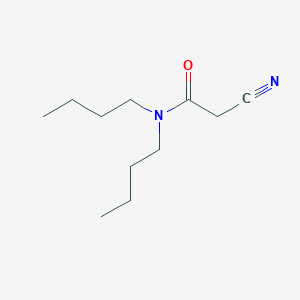
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
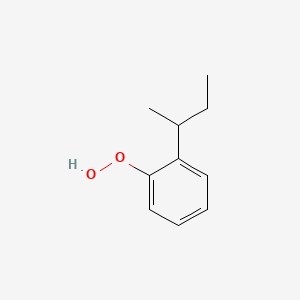

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

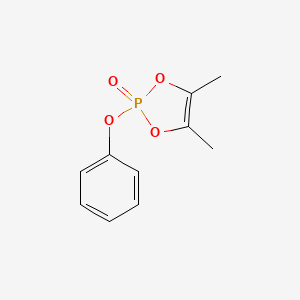
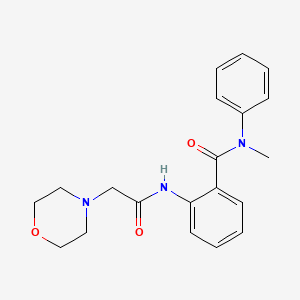


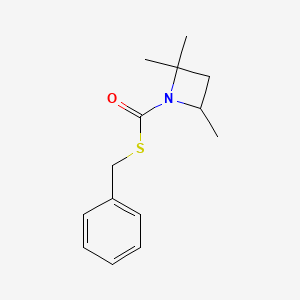
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
